2-Fluoro-6-methoxy-3-methylphenylboronic acid
Overview
Description
2-Fluoro-6-methoxyphenylboronic acid is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their versatility in various reactions, particularly in the Suzuki coupling .
Synthesis Analysis
While specific synthesis methods for 2-Fluoro-6-methoxy-3-methylphenylboronic acid were not found, boronic acids are typically synthesized through a process known as metal-catalyzed borylation . This involves the reaction of an aryl halide with a boron reagent in the presence of a metal catalyst .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-6-methoxyphenylboronic acid is C7H8BFO3 . It contains a boron atom bonded to two hydrogens and one oxygen atom, a fluorine atom, and a methoxy group attached to the phenyl ring .
Chemical Reactions Analysis
Boronic acids, including 2-Fluoro-6-methoxyphenylboronic acid, are known for their use in Suzuki coupling reactions . They can also be used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .
Physical and Chemical Properties Analysis
The melting point of 2-Fluoro-6-methoxyphenylboronic acid is between 117-122 °C . Its molecular weight is 169.95 .
Scientific Research Applications
Fluorescent Labeling and Analytical Applications
The development of novel fluorophores with strong fluorescence across a wide pH range in aqueous media has significant implications for biomedical analysis. For instance, the synthesis and application of certain fluorophores derived from related chemical structures have demonstrated strong fluorescence stability under various conditions, making them suitable for use as fluorescent labeling reagents in the analysis of carboxylic acids (Hirano et al., 2004).
Synthesis of Fluorinated Heterocyclic Compounds
The versatility of 2-fluoroacrylic building blocks, including derivatives of 2-fluoro-6-methoxy-3-methylphenylboronic acid, for the synthesis of fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, has been demonstrated. This highlights the role of such compounds in facilitating diverse synthetic routes and producing a variety of biologically active molecules (Shi, Wang, & Schlosser, 1996).
Exploration of Fluorescence Quenching Mechanisms
Investigations into the fluorescence quenching mechanisms of boronic acid derivatives, including studies on similar structures, have provided insights into the interactions and quenching dynamics of these compounds in the presence of quenchers like aniline. Such research contributes to a deeper understanding of the photophysical properties of boronic acids (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activities
The antifungal properties of formylphenylboronic acids, through studies on closely related molecules, underscore the potential of boronic acids, including this compound derivatives, in developing new antifungal agents. This research has identified specific structural features that influence antifungal activity, paving the way for the design of novel antifungal drugs (Borys et al., 2019).
Development of New Synthetic Methods
The synthesis of complex molecules often requires innovative approaches. Research into new synthetic methods, including the use of boronic acids in cross-coupling reactions, highlights the importance of compounds like this compound in advancing synthetic chemistry. Such studies not only expand the toolkit available to chemists but also enable the efficient synthesis of novel compounds with potential applications in various industries (Chen et al., 2016).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Fluoro-6-methoxy-3-methylphenylboronic acid would interact with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely applied for carbon-carbon bond formation, and it’s known for its mild and functional group tolerant reaction conditions .
Pharmacokinetics
The properties of boronic acids can vary widely, and their bioavailability would be influenced by factors such as their stability and reactivity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conditions under which Suzuki-Miyaura cross-coupling reactions are performed can impact the efficiency of these reactions .
Properties
IUPAC Name |
(2-fluoro-6-methoxy-3-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO3/c1-5-3-4-6(13-2)7(8(5)10)9(11)12/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHODPGLYWAVVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201234763 | |
Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-12-3 | |
Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2-Fluoro-6-methoxy-3-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201234763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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